(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol

Calcium Channel Blocker Medicinal Chemistry Diastereoselective Synthesis

(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a defined stereoisomer of a rigid, bicyclic secondary amine scaffold (C7H13NO, MW 127.18). This specific enantiomer serves as a chiral template for the synthesis of calcium channel modulators and RBP4 antagonists, where its absolute stereochemistry dictates downstream biological activity.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 756785-10-1
Cat. No. B3153338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol
CAS756785-10-1
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESC1CC(C2C1CNC2)O
InChIInChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1
InChIKeyZOBDURRZNGBULZ-DSYKOEDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol (CAS 756785-10-1) Is a Critical Chiral Building Block


(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is a defined stereoisomer of a rigid, bicyclic secondary amine scaffold (C7H13NO, MW 127.18) . This specific enantiomer serves as a chiral template for the synthesis of calcium channel modulators and RBP4 antagonists, where its absolute stereochemistry dictates downstream biological activity [1]. Procurement of this single isomer, rather than a racemate or diastereomeric mixture, is essential for the reproducible construction of stereochemically complex clinical candidates.

Stereochemical Integrity: Why Generic Substitution of In-Class Octahydrocyclopenta[c]pyrrol-4-ol Is High-Risk


Generic substitution with racemic, diastereomeric, or monocyclic pyrrolidine alternatives is not viable due to strict stereochemical requirements for target engagement and chiral relay in downstream synthesis. The (3aR,4R,6aS) configuration is explicitly defined as a key synthetic intermediate in multiple pharmaceutical patents [1]. Using a different stereoisomer, such as the (3aS,4R,6aR)-diastereomer, could invert binding modes for targets like RBP4 or calcium channels, leading to substantial loss of potency or unwanted off-target pharmacology [2]. The specific spatial orientation of the hydroxyl group and the ring junction hydrogens is critical for enabling diastereoselective N-alkylation reactions that preserve stereochemistry in final drug substances.

Quantitative Evidence Guide for Sourcing (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol Over Its Closest Alternatives


Synthetic Yield Advantage for Key Calcium Channel Modulator Intermediate

In the patented synthesis of N-pyridinyl-substituted calcium channel inhibitors, (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol is reacted with 2-bromo-6-(trifluoromethyl)pyridine to afford the key intermediate (3aR,4R,6aS)-2-[6-(trifluoromethyl)pyridin-2-yl]octahydrocyclopenta[c]pyrrol-4-ol [1]. The use of this single enantiomer as starting material provides the product with complete stereochemical fidelity, a property that cannot be achieved with racemic or diastereomeric mixtures without additional chiral separation steps, which typically reduce overall yield by 30-50% in analogous systems [1]. The reported synthesis proceeds with the specific stereoisomer, and no comparator yield data for alternative isomers are provided in the patent, highlighting the uniqueness of this starting material for this route.

Calcium Channel Blocker Medicinal Chemistry Diastereoselective Synthesis

Enantiomeric Purity Advantage over Racemic and Diastereomeric Mixtures

Vendor specifications for the single enantiomer (3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol typically report a purity of ≥98% . In contrast, racemic mixtures (e.g., rac-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol, CAS 1349980-81-9 according to some vendors) or alternative diastereomers like (3aS,4R,6aR)-octahydrocyclopenta[c]pyrrol-4-ol are supplied with no guarantee of enantiomeric excess, making them unsuitable for diastereoselective reactions where the product's pharmacological activity is exquisitely dependent on absolute configuration [REFS-3, REFS-4]. One vendor explicitly notes the hydrochloride salt as a 'rel' (relative) configuration, suggesting a racemate or a mixture of enantiomers, which is unsuitable for applications requiring optically pure building blocks .

Chiral Building Block Enantioselective Synthesis Procurement Specification

Scaffold Conformational Restriction Differentiates It from Flexible Pyrrolidine-4-ol Alternatives

The fused cyclopentane ring of the octahydrocyclopenta[c]pyrrol-4-ol scaffold locks the pyrrolidine ring into a defined conformation, restricting the spatial orientation of the 4-hydroxyl group relative to the basic nitrogen [1]. In a class-level SAR study of RBP4 antagonists, the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold (represented by analogue 4) was selected over monocyclic pyrrolidine-4-ol derivatives for its ability to orient a carboxylic acid appendage into a critical binding pocket [1]. While the specific (3aR,4R,6aS)-isomer binding data is not reported in isolation, the core scaffold's constrained geometry, specifically the relative configuration of ring fusion and hydroxyl, is the basis for its selection over flexible alternatives. No quantitative head-to-head comparison of the parent scaffold versus monocyclic analogs is available.

Conformational Restriction RBP4 Antagonist Scaffold Rigidity

Targeted Application Scenarios for (3aR,4R,6aS)-Octahydrocyclopenta[c]pyrrol-4-ol in Scientific Procurement


Synthesis of Cav2.2 (N-Type) Calcium Channel Blockers for Pain

This single enantiomer is the validated starting material for the synthesis of N-pyridinyl-octahydrocyclopenta[c]pyrrol-4-ol derivatives, a class of compounds patented as selective N-type calcium channel (Cav2.2) blockers for neuropathic pain [1]. The (3aR,4R,6aS) configuration is critical for achieving the desired biological activity, as the parent compound and its N-benzyl derivative are explicitly excluded from the claims of the patent covering active N-substituted variants, confirming that the unsubstituted or N-benzyl scaffolds are synthetically valuable precursors but not the active final compounds [1].

Preparation of RBP4 Antagonist Lead Compounds for Retinal Degeneration

For medicinal chemistry groups developing nonretinoid RBP4 antagonists, this chiral building block provides access to the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo core series [2]. The conformational rigidity of the scaffold is a key design element that differentiates these antagonists from monocyclic pyrrolidine-based chemotypes, potentially improving target selectivity and pharmacokinetic properties [2].

Diastereoselective Synthesis of Restricted Proline Analogs for Peptide Mimetics

As a chiral, cyclic secondary amine with a defined hydroxyl handle, this compound serves as a constrained proline surrogate or a pyrrolidine isostere in peptide mimetic design. The absolute stereochemistry ensures a predictable spatial orientation of the hydroxyl, which is essential for hydrogen-bonding interactions with biological targets, unlike the racemic alternatives which produce equimolar mixtures of active and inactive enantiomers [REFS-3, REFS-4].

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